3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,5-dimethylbenzoic acid can react with hydrazine to form the corresponding hydrazide, which then undergoes cyclization with a suitable reagent like phosphorus oxychloride to form the oxadiazole ring.
Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination. This step involves the reaction of the oxadiazole derivative with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Benzamide: The final step involves the coupling of the brominated oxadiazole with benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Coupling Products: These include various biaryl compounds formed through the coupling of the oxadiazole derivative with different aryl groups.
Scientific Research Applications
3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound may be explored for its potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways: The compound can affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3,5-dimethylphenyl)benzamide: Similar in structure but lacks the oxadiazole ring, which may result in different biological activities.
5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but with a thiol group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of the bromine atom, oxadiazole ring, and benzamide group, which together confer specific chemical properties and potential biological activities not found in similar compounds.
Properties
IUPAC Name |
3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRASHWSMOMTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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